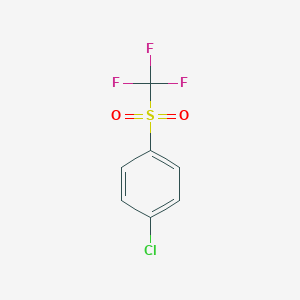
2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. It is characterized by a fused ring system consisting of a quinazolinone core and a furan ring. The molecular formula of this compound is C12H10N2O2, and it has a molecular weight of 214.22 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with a furan aldehyde or ketone. One common method involves the use of a catalyst such as graphene oxide (GO) nanosheets in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of harsh chemicals and high temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one has been explored for its potential in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a biochemical probe in proteomics research.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression . The furan ring may also contribute to the compound’s biological activity by facilitating interactions with specific receptors or enzymes.
Comparison with Similar Compounds
2,3-Dihydroquinazolin-4-one: Lacks the furan ring but shares the quinazolinone core.
Quinazoline: A simpler structure without the dihydro and furan components.
Indole Derivatives: Similar in that they are heterocyclic compounds with potential biological activity.
Uniqueness: 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the furan ring and the quinazolinone core. This combination may enhance its biological activity and make it a valuable scaffold for drug development and other scientific applications.
Properties
IUPAC Name |
2-(furan-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRTXSVKRLCOBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349624 |
Source


|
| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-26-0 |
Source


|
| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one interact with 4-Nitrophenol and what are the downstream effects of this interaction?
A1: The research paper focuses on the development of a fluorescent nanoprobe incorporating 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one for the selective recognition of 4-Nitrophenol []. This suggests that the compound likely interacts with 4-Nitrophenol through specific molecular interactions, potentially hydrogen bonding or π-π stacking, leading to a change in its fluorescence properties. This change in fluorescence intensity or wavelength can then be measured and correlated to the concentration of 4-Nitrophenol, enabling its detection and quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
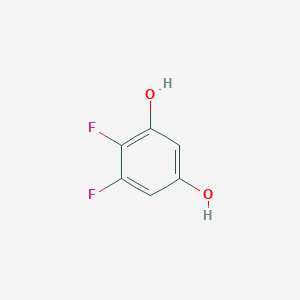
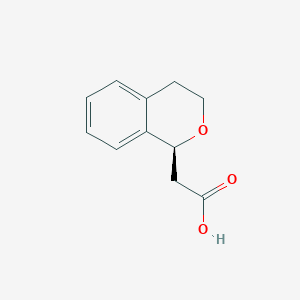

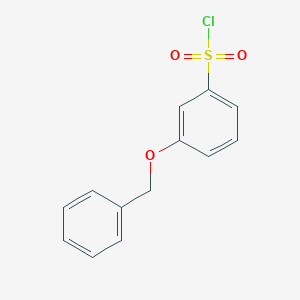
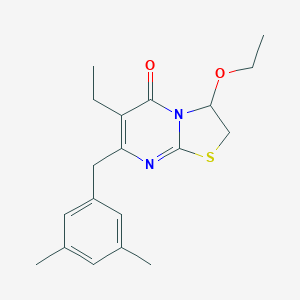


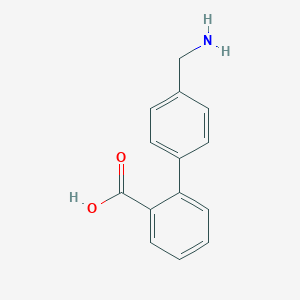
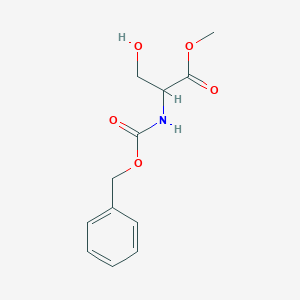
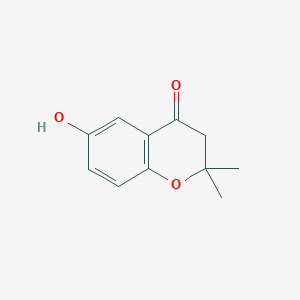
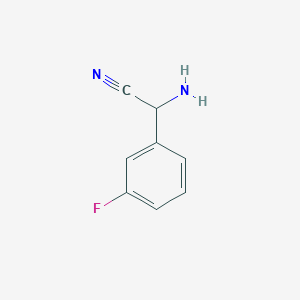
![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)
